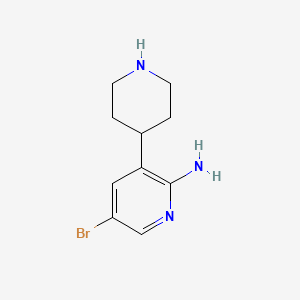
2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole is a heterocyclic organic compound that features a cyclopropyl group and a methylsulfonyl group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted precursor with a sulfonylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrazole
- 2-Cyclopropyl-3-(methylsulfonyl)-1H-imidazole
- 2-Cyclopropyl-3-(methylsulfonyl)-1H-thiazole
Uniqueness
2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole is unique due to its specific combination of a cyclopropyl group and a methylsulfonyl group on a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H11NO2S |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
2-cyclopropyl-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)7-4-5-9-8(7)6-2-3-6/h4-6,9H,2-3H2,1H3 |
Clave InChI |
DBBGXFYFNMMXKH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(NC=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


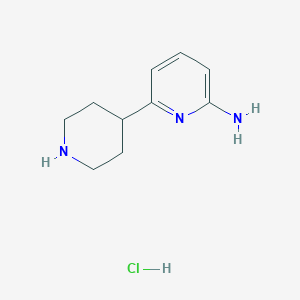

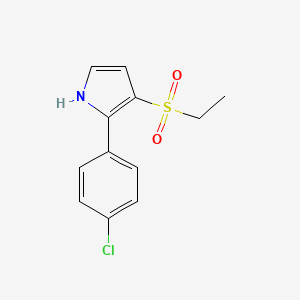
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
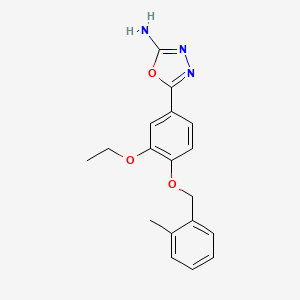
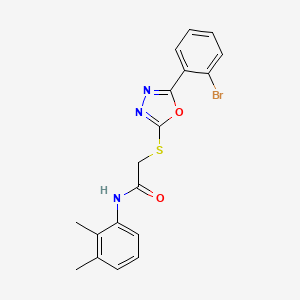
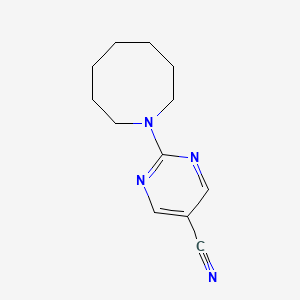
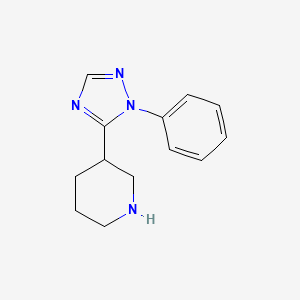
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
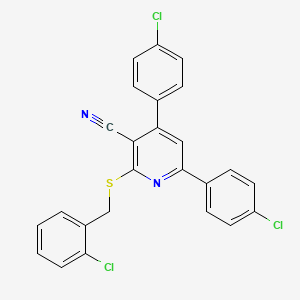
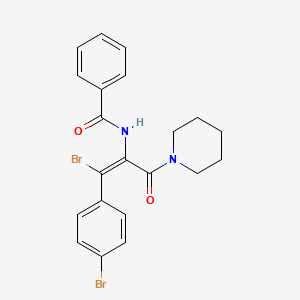

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
